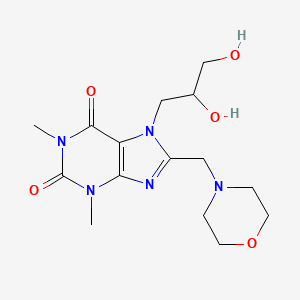
1-(2-Chloro-6-fluorophenyl)ethan-1-ol
Übersicht
Beschreibung
1-(2-Chloro-6-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8ClFO. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an ethan-1-ol group. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-fluorophenyl)ethan-1-ol can be synthesized through the reduction of 2-chloro-6-fluorophenylacetone using sodium borohydride. The reaction typically occurs in an alcohol solvent such as methanol or ethanol, under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves the same reduction process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloro-6-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 2-chloro-6-fluorophenylacetone.
Reduction: Further reduction can lead to the formation of 1-(2-chloro-6-fluorophenyl)ethane.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is frequently used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: 2-chloro-6-fluorophenylacetone.
Reduction: 1-(2-chloro-6-fluorophenyl)ethane.
Substitution: Products depend on the nucleophile used, such as 2-methoxy-6-fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)ethan-1-ol depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs that target specific molecular pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dichloro-3-fluorophenyl)ethanol: This compound has two chloro substituents and one fluoro substituent on the phenyl ring, making it more reactive in certain chemical reactions.
2,6-Dichloro-3-fluorophenylacetone: This ketone is a precursor to 1-(2,6-dichloro-3-fluorophenyl)ethanol and shares similar chemical properties.
Uniqueness: 1-(2-Chloro-6-fluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its combination of chloro and fluoro groups makes it a valuable intermediate in various synthetic pathways.
Eigenschaften
IUPAC Name |
1-(2-chloro-6-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKZEMDWMJPKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
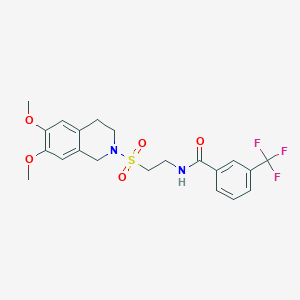
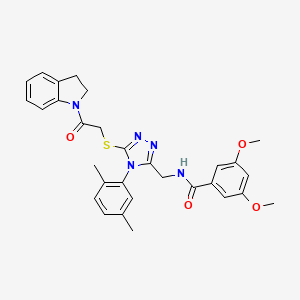
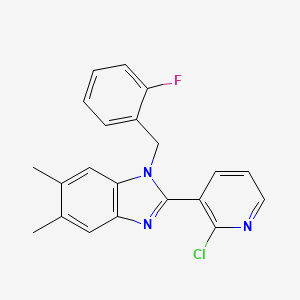
![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545087.png)

![3-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2545091.png)
![3-{4-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE](/img/structure/B2545092.png)
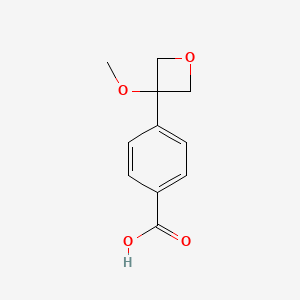
![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545096.png)
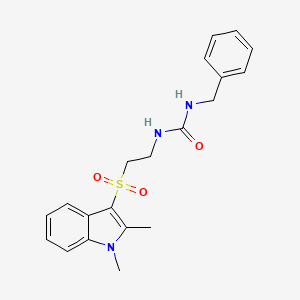
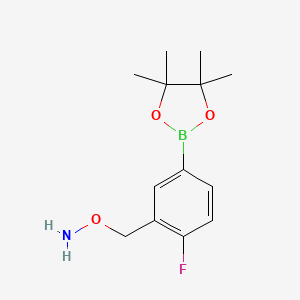
![N-[(1-Adamantylamino)carbonyl]glycine](/img/structure/B2545100.png)
![N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B2545102.png)
